molecular formula C14H11Cl2NO4S B2576682 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid CAS No. 794584-43-3

2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid

Cat. No.: B2576682
CAS No.: 794584-43-3
M. Wt: 360.21
InChI Key: JAUAEDGJPQQDIJ-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid is a high-purity chemical compound intended for research and development applications. This molecule features a benzeneacetic acid core linked to a 3,5-dichlorobenzenesulfonamide group, a structure known to be of significant interest in medicinal chemistry and chemical synthesis . While the specific biological data for this compound is not available in the public domain, its structural framework is closely related to other diaryl sulfonamide compounds that have documented research applications. For instance, a closely related compound, 2-[4-(2,6-dichlorobenzenesulfonamido)phenyl]acetic acid, has been referenced in multiple scientific literature sources, indicating a research interest in this class of molecules . The presence of the dichlorobenzenesulfonamide moiety is a common feature in compounds studied for their potential as enzyme inhibitors or for agrochemical research, similar to the widely recognized 2,4-Dichlorophenoxyacetic acid . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules or for structure-activity relationship (SAR) studies. The acetic acid chain offers a handle for further functionalization, such as amide bond formation or esterification, making it a versatile building block in organic and bioorganic chemistry. Safety Notice: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols. Product Identification: • CAS Number: See batch-specific documentation. • Molecular Formula: C~14~H~11~Cl~2~NO~4~S . • Molecular Weight: 360.21 g/mol (calculated).

Properties

IUPAC Name

2-[4-[(3,5-dichlorophenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-6-11(16)8-13(7-10)22(20,21)17-12-3-1-9(2-4-12)5-14(18)19/h1-4,6-8,17H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUAEDGJPQQDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzenesulfonamide and 4-bromoacetophenone.

    Coupling Reaction: The 3,5-dichlorobenzenesulfonamide is coupled with 4-bromoacetophenone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties
Research indicates that derivatives of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid exhibit significant anti-inflammatory activity. The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in treating inflammatory conditions. Studies have shown that these derivatives can inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins .

2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell wall synthesis and function.

3. Cancer Research
Preliminary studies suggest that 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid may have anticancer effects. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further investigation is needed to elucidate the specific pathways involved.

Agricultural Applications

1. Plant Growth Regulation
The compound has been explored for its potential as a plant growth regulator. It functions by modulating auxin activity, which is crucial for plant growth and development. Research shows that it can enhance root development and increase crop yields under specific conditions .

2. Pest Control
Due to its biochemical properties, derivatives of this compound are being investigated for use as eco-friendly pesticides. They exhibit toxicity towards certain pests while being less harmful to beneficial insects, making them suitable for integrated pest management strategies .

Material Science

1. Polymer Synthesis
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid serves as a precursor in synthesizing novel polymers with desirable properties such as thermal stability and chemical resistance. These polymers have potential applications in coatings and adhesives .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Inhibition of cyclooxygenase enzymes; anti-inflammatory effects observed in animal models.
Antimicrobial Activity Effective against various bacterial strains; potential for new antibiotic development.
Cancer Research Induction of apoptosis in cancer cell lines; inhibition of tumor growth in vivo.
Plant Growth Regulation Enhanced root development and crop yield improvements noted in field trials.
Pest Control Eco-friendly pesticide potential with reduced impact on non-target species.
Polymer Synthesis Development of high-performance polymers with applications in industrial coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, inhibiting their function and leading to the death of bacterial cells.

    Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, disrupting essential cellular processes.

Comparison with Similar Compounds

Structural Differences :

  • Target Compound : Contains a sulfonamido (-SO₂NH-) bridge between the dichlorobenzene and phenylacetic acid groups.
  • 2-(3,5-Dichlorophenyl)acetic Acid : Directly links the dichlorophenyl group to the acetic acid moiety without a sulfonamide spacer .

Physicochemical Properties :

Property 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic Acid (Inferred) 2-(3,5-Dichlorophenyl)acetic Acid (Evidence-Based)
Molecular Weight ~360.2 g/mol (estimated) 205.04 g/mol (calculated)
Solubility Likely lower due to sulfonamide polarity Higher in polar solvents (e.g., DMSO, ethanol)
Stability Susceptible to hydrolysis under extreme pH Stable under standard conditions

Comparison with 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

Structural Differences :

  • Target Compound : Dichlorobenzenesulfonamido-phenylacetic acid.
  • Fmoc-Piperazinyl Acetic Acid : Features a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine group linked to acetic acid .

Physicochemical Properties :

Property 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic Acid (Inferred) Fmoc-Piperazinyl Acetic Acid (Evidence-Based)
Boiling Point Not available 569.5°C at 760 mmHg
Density ~1.4–1.6 g/cm³ (estimated) 1.295 g/cm³
Vapor Pressure Likely low due to polarity 8.3E-14 mmHg at 25°C

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Key Applications
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic Acid Not available ~360.2 (estimated) Sulfonamide, dichlorophenyl Drug development (inferred)
2-(3,5-Dichlorophenyl)acetic Acid 51719-65-4 205.04 Dichlorophenyl, acetic acid Chemical intermediate
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid 180576-05-0 410.45 Fmoc, piperazine Peptide synthesis

Research Findings and Gaps

  • Structural Insights : The sulfonamide group in the target compound likely enhances hydrogen-bonding capacity compared to the Fmoc-piperazinyl analog, affecting receptor binding in drug design.
  • Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are inferred due to lack of direct evidence. The Fmoc-piperazinyl compound also has significant data gaps (e.g., flammability, decomposition temperature) .
  • Regulatory Challenges: Neither the target compound nor the Fmoc analog are listed in major chemical inventories, suggesting they may be novel or niche research chemicals .

Biological Activity

2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid (CAS No. 794584-43-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid features a sulfonamide group attached to a phenylacetic acid moiety. The presence of chlorine atoms on the benzene ring may influence its biological activity by altering its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11Cl2N O4S
Molecular Weight359.98586 g/mol
SMILESC1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)Cl
InChIInChI=1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)14(11)22(20,21)17-10-6-4-9(5-7-10)8-13(18)19/h1-7,17H,8H2,(H,18,19)

The biological activity of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid may involve several mechanisms:

  • Antibacterial Activity : Similar compounds have shown antibacterial properties by disrupting cell membrane integrity and inhibiting protein synthesis. For instance, phenylacetic acid derivatives have been reported to damage cell structures and affect metabolic processes in bacteria .
  • Influence on Neurotransmitter Levels : Studies on related compounds indicate potential effects on neurotransmitter levels in the brain. For example, 2,4-dichloro phenoxy acetic acid has been shown to alter monoamine levels and acetylcholinesterase activity in animal models .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.

Research Findings

Several studies have explored the biological activities associated with phenylacetic acid derivatives:

Antibacterial Activity

Research indicates that phenylacetic acid derivatives can inhibit the growth of various pathogens. A study demonstrated that such compounds could effectively disrupt biofilm formation in bacterial strains associated with burn wounds .

Neurotoxicity Studies

In a neurotoxicity assessment involving rats, exposure to related compounds resulted in altered levels of key neurotransmitters during critical developmental periods. This suggests that similar mechanisms may be relevant for 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the efficacy of acetic acid derivatives demonstrated significant antibacterial activity against Acinetobacter tumefaciens, with an IC50 value indicating effective concentration levels for therapeutic applications .
  • Neurodevelopmental Impact : Another study highlighted the impact of chlorinated phenoxy acetic acids on neurodevelopmental outcomes in rats, suggesting potential risks associated with exposure during critical growth phases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid?

  • Answer : The compound can be synthesized via sulfonamide coupling between 3,5-dichlorobenzenesulfonyl chloride and 4-aminophenylacetic acid. Key steps include:

  • Activation of the sulfonyl chloride group in anhydrous dichloromethane under nitrogen atmosphere.
  • Dropwise addition of 4-aminophenylacetic acid dissolved in a 1:1 mixture of THF and triethylamine (TEA) to act as a base .
  • Purification via recrystallization from ethanol/water (80:20 v/v) to achieve >95% purity.
    • Validation : Confirm product identity using LC-MS (ESI+) and 1^1H NMR (DMSO-d6, δ 7.2–7.8 ppm for aromatic protons, δ 3.6 ppm for the acetic acid side chain) .

Q. How can researchers characterize the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:

  • Crystallize the compound in a 1:1 acetonitrile/ethyl acetate system at 4°C.
  • Refine hydrogen bonding interactions (e.g., N–H···O and O–H···O) to confirm sulfonamide and carboxylic acid group orientations .
    • Alternative : Compare experimental powder XRD patterns with simulated data from Mercury software to detect polymorphism .

Q. What are the solubility profiles of this compound in common solvents?

  • Answer : Solubility varies significantly with solvent polarity:

  • High solubility : DMSO (>200 mg/mL), DMF (150 mg/mL).
  • Low solubility : Water (<0.1 mg/mL), hexane (insoluble).
    • Method : Use the shake-flask method with HPLC quantification. Pre-saturate solvents at 25°C for 24 hours .

Q. What metabolic pathways are anticipated for this compound in biological systems?

  • Answer : Likely pathways include:

  • Phase I metabolism : Hydroxylation at the phenyl ring (para to the sulfonamide group) via CYP2C9, analogous to diclofenac’s 4’-hydroxylation .
  • Phase II metabolism : Glucuronidation of the acetic acid moiety, detectable via LC-MS/MS with β-glucuronidase treatment .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved?

  • Answer : Contradictions in IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions. Standardize protocols:

  • Use consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate assays for activity) .
    • Case Study : Discrepancies in COX-2 inhibition data may stem from enzyme source (human recombinant vs. murine) .

Q. What strategies optimize the compound’s stability in aqueous solutions?

  • Answer : Degradation occurs via hydrolysis of the sulfonamide bond. Mitigation approaches:

  • Adjust pH to 6.5–7.0 (minimizes acid/base-catalyzed breakdown).
  • Add antioxidants (0.1% w/v ascorbic acid) to prevent radical-mediated degradation .
    • Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with UPLC tracking .

Q. How does the compound interact with albumin in plasma?

  • Answer : The acetic acid group facilitates binding to Sudlow Site II of human serum albumin (HSA).

  • Experimental Design : Use fluorescence quenching assays (λex = 280 nm, λem = 340 nm) with incremental compound addition.
  • Data Analysis : Calculate binding constants (Kd) using Stern-Volmer plots .

Q. What computational methods predict its environmental persistence?

  • Answer : Employ quantitative structure-activity relationship (QSAR) models:

  • Estimate biodegradation half-life (e.g., BIOWIN v4.1) based on sulfonamide and phenylacetic acid substructures.
  • Validate with microbial degradation assays using Rhodococcus ruber strains (e.g., monitor via GC-MS for chlorinated metabolites) .

Methodological Notes

  • Structural Analysis : Always cross-validate NMR assignments with COSY and HSQC experiments to resolve overlapping signals (e.g., aromatic protons at δ 7.4–7.6 ppm) .
  • Toxicity Screening : Follow ATSDR guidelines for in vitro cytotoxicity assays (e.g., HepG2 cells, 48-hour exposure) to assess hepatotoxicity risks .

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